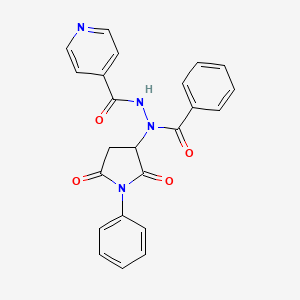![molecular formula C29H21NOS B11178035 6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11178035.png)
6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex organic compound belonging to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzylphenyl group, a benzoindeno core, and a thiazepine ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves a multi-step process. One common method includes the Knoevenagel condensation of indan-1,3-diones with benzaldehydes, followed by thio-Michael addition and intramolecular imine formation with 2-aminothiophenols . This method allows for the incorporation of structural variations at different positions within the molecule, enabling the production of various analogs.
Chemical Reactions Analysis
6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-(4-benzylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can be compared with other similar compounds, such as:
6-(2,5-dichlorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
4,4-dialkyl- and 4,4-diarylindeno[1,2-b]thiophenes: These compounds share a similar indeno core but differ in the heterocyclic ring and substituents, resulting in different applications and properties.
6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines: These compounds have a different heterocyclic ring system but share some structural similarities, making them useful for comparison in terms of synthesis and applications.
Properties
Molecular Formula |
C29H21NOS |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
11-(4-benzylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C29H21NOS/c31-28-23-11-5-4-10-22(23)27-26(28)29(32-25-13-7-6-12-24(25)30-27)21-16-14-20(15-17-21)18-19-8-2-1-3-9-19/h1-17,29-30H,18H2 |
InChI Key |
XKKXPGMMSLTORG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


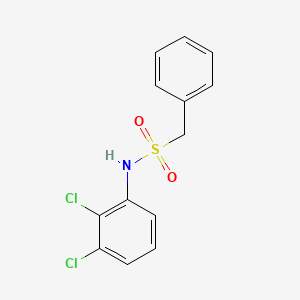
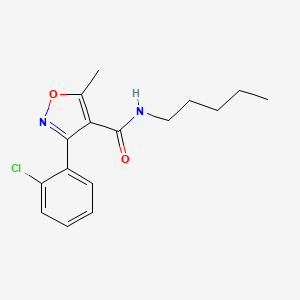
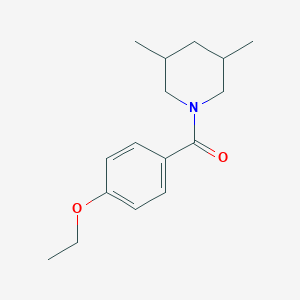
![Prop-2-en-1-yl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11177974.png)
![1-[2-(4-fluorophenyl)ethyl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11177977.png)
![1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11177981.png)
![methyl 4-{[(4-chloroanilino)carbonyl]amino}-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11177985.png)

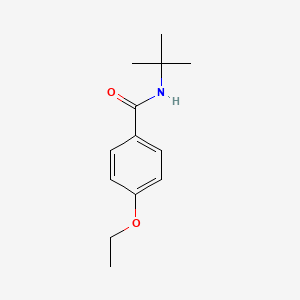
![2-[4-(4-chlorophenyl)piperazin-1-yl]-4'-methyl-2'-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11178008.png)
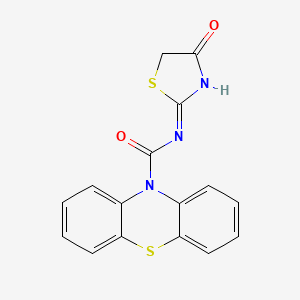
![1-[1-(3-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11178019.png)
![dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate](/img/structure/B11178024.png)
